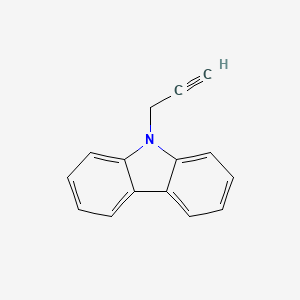![molecular formula C12H7BrO B1267186 3-Bromodibenzo[b,d]furan CAS No. 26608-06-0](/img/structure/B1267186.png)
3-Bromodibenzo[b,d]furan
Übersicht
Beschreibung
3-Bromodibenzo[b,d]furan is a heterocyclic aromatic compound with a unique structure. It is a highly reactive compound and has been used in various scientific and industrial applications. This compound has a wide variety of properties and can be used to synthesize compounds with different properties.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLED) Materialien
3-Bromodibenzo[b,d]furan kann als Bestandteil von organischen Leuchtdioden (OLED) Materialien . OLEDs werden in elektronischen Geräten wie Fernsehern, Computermonitoren und Handheld-Spielkonsolen verwendet.
Elektronische Komponenten
Diese Verbindung wird auch in elektronischen Komponenten und in elektronischen Geräten verwendet, die organische Verbindungen verwenden . Dazu können organische Feldeffekttransistoren (OFETs), organische Photovoltaikzellen (OPVs) und organische Leuchtdiodentransistoren (OLETs) gehören.
Wissenschaftliche Forschung
This compound wird in der wissenschaftlichen Forschung verwendet, beispielsweise bei der Untersuchung organischer Synthesemethoden und der Erforschung physikalischer Eigenschaften . Dies könnte die Erforschung neuer Möglichkeiten zur Synthese organischer Verbindungen oder die Untersuchung der physikalischen Eigenschaften dieser Verbindungen umfassen.
Suzuki-Miyaura Kreuzkupplungsreaktion
Die Verbindung wird in der Suzuki-Miyaura Kreuzkupplungsreaktion verwendet. Dies ist eine Art chemischer Reaktion, bei der eine Kohlenstoff-Kohlenstoff-Bindung durch die Reaktion einer Boronsäure mit einem Halogenid in Gegenwart eines Palladiumkatalysators gebildet wird.
Synthese von Furanderivaten
This compound wird zur Synthese von Furanderivaten verwendet. Furanderivate haben ein breites Anwendungsspektrum, darunter die Entwicklung von Pharmazeutika und Agrochemikalien.
Entwicklung von antibakteriellen Wirkstoffen
Die Verbindung wird zur Entwicklung von antibakteriellen Wirkstoffen verwendet. Furanderivate, die mit this compound synthetisiert werden können, haben sich bei der Entwicklung neuer antibakterieller Wirkstoffe als vielversprechend erwiesen.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Bromodibenzo[b,d]furan is a chemical intermediate
Mode of Action
It is used in the synthesis of a phosphorescent iridium complex containing a 3-phenylpyridazine structure . This suggests that it may interact with its targets to form complex structures.
Biochemical Pathways
Given its use in the synthesis of a phosphorescent iridium complex , it may be involved in pathways related to phosphorescence or light emission.
Pharmacokinetics
Its lipophilicity, water solubility, and other properties that could impact its bioavailability are provided .
Result of Action
It is used as a component of organic light-emitting diode (oled) materials , suggesting that it may have effects related to light emission at the molecular level.
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature may affect its stability.
Biochemische Analyse
Biochemical Properties
3-Bromodibenzo[b,d]furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways. Additionally, this compound has been shown to bind to certain proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby influencing cellular processes. For example, this compound can inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability of this compound can be influenced by environmental factors such as light and temperature . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in enzyme activity, gene expression, and cellular metabolism . High doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage . These findings highlight the importance of dosage considerations in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of xenobiotics, including this compound . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound can be influenced by factors such as its chemical properties and interactions with cellular components . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, where it can interact with key biomolecules . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments . The subcellular localization of this compound can influence its activity and the nature of its interactions with other biomolecules, thereby affecting cellular processes .
Eigenschaften
IUPAC Name |
3-bromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFABGHLDGJASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304801 | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26608-06-0 | |
| Record name | 26608-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



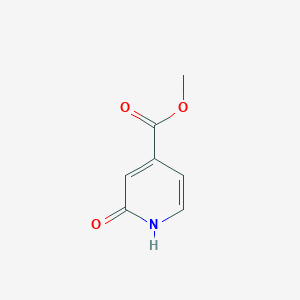
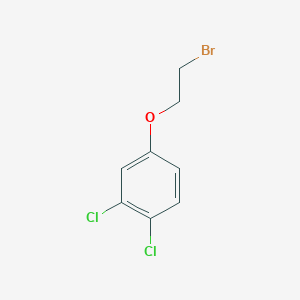
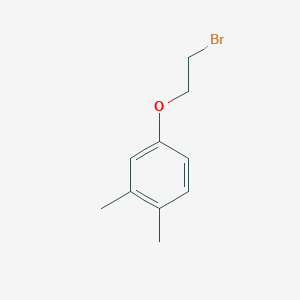
![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)

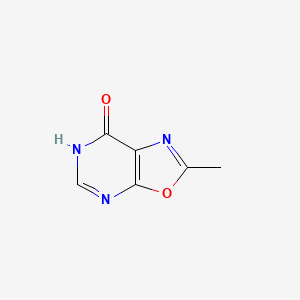
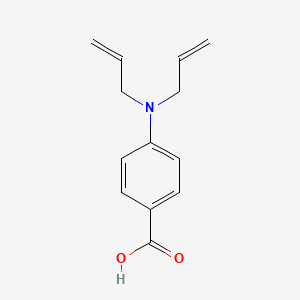
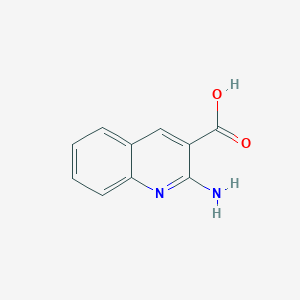
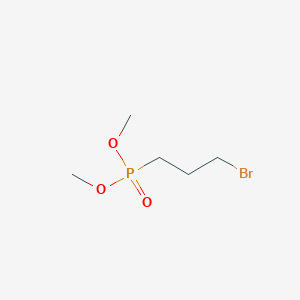
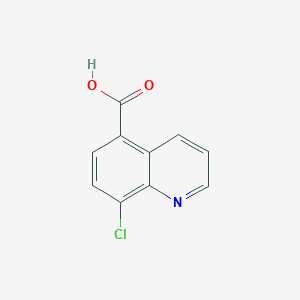
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
